molecular formula C10H12N6O3 B11855690 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine CAS No. 918334-39-1

N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine

Cat. No.: B11855690
CAS No.: 918334-39-1
M. Wt: 264.24 g/mol
InChI Key: PJVHGUJGQWIEDE-UHFFFAOYSA-N
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Description

N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and nucleosides. The compound’s structure includes a methylamino group attached to the purine ring and an acetylglycine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by a methylamine.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated glycine is then coupled with the methylamino-purine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different nucleophiles.

Scientific Research Applications

N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with a similar purine ring structure.

    Guanosine: Another purine nucleoside with a different substituent pattern.

    N-Methyladenosine: A methylated derivative of adenosine.

Uniqueness

N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine is unique due to its specific combination of a methylamino group and an acetylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

918334-39-1

Molecular Formula

C10H12N6O3

Molecular Weight

264.24 g/mol

IUPAC Name

2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)15-5-16(8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14)

InChI Key

PJVHGUJGQWIEDE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1N(C=N2)CC(=O)NCC(=O)O

Origin of Product

United States

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